molecular formula C24H23N3O3S B12022597 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate CAS No. 767310-28-1

2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Cat. No.: B12022597
CAS No.: 767310-28-1
M. Wt: 433.5 g/mol
InChI Key: WZCAEDQVOKKKOX-MFKUBSTISA-N
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Description

2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C24H23N3O3S. It is known for its unique structure, which includes a methoxy group, a toluidinocarbothioyl group, and a carbohydrazonoyl group attached to a phenyl ring.

Preparation Methods

The synthesis of 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the toluidinocarbothioyl group, followed by its attachment to the phenyl ring through a series of condensation reactions.

the synthesis generally requires precise control of temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate can be compared with other similar compounds, such as:

  • 2-Methoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate

These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring. The uniqueness of this compound lies in its toluidinocarbothioyl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

767310-28-1

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H23N3O3S/c1-16-7-10-19(11-8-16)23(28)30-21-12-9-18(14-22(21)29-3)15-25-27-24(31)26-20-6-4-5-17(2)13-20/h4-15H,1-3H3,(H2,26,27,31)/b25-15+

InChI Key

WZCAEDQVOKKKOX-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC(=C3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC(=C3)C)OC

Origin of Product

United States

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